molecular formula C22H21N5O5S B2950592 2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 1021045-45-3

2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2950592
CAS No.: 1021045-45-3
M. Wt: 467.5
InChI Key: IDBCHFWSTNEAIJ-UHFFFAOYSA-N
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Description

2-(7-(Furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazinone core substituted with a morpholino group at position 2, a furan-2-yl moiety at position 7, and an N-(3-methoxyphenyl)acetamide side chain. This structure combines multiple pharmacophoric elements:

  • Thiazolo[4,5-d]pyridazinone: A bicyclic scaffold associated with kinase inhibition and anti-inflammatory activity .
  • Morpholino group: Enhances solubility and modulates target binding .
  • Furan-2-yl: Contributes to π-π stacking interactions in biological systems.
  • 3-Methoxyphenylacetamide: Influences electronic properties and bioavailability.

Properties

IUPAC Name

2-[7-(furan-2-yl)-2-morpholin-4-yl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O5S/c1-30-15-5-2-4-14(12-15)23-17(28)13-27-21(29)19-20(18(25-27)16-6-3-9-32-16)33-22(24-19)26-7-10-31-11-8-26/h2-6,9,12H,7-8,10-11,13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBCHFWSTNEAIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CO4)SC(=N3)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the thiazolopyridazine core. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The furan ring and morpholine group are then introduced through subsequent reactions, often involving nucleophilic substitution and condensation reactions. The final step involves the acylation of the intermediate compound with 3-methoxyphenylacetic acid to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The thiazolopyridazine core can be reduced to form dihydro derivatives.

    Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the thiazolopyridazine core can produce dihydro derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving the thiazolopyridazine core.

    Medicine: As a potential therapeutic agent due to its unique structure and biological activity.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets in biological systems. The thiazolopyridazine core is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The furan ring and morpholine group may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Key Findings :

  • The morpholino group in the target compound and CAS 1021078-54-5 improves water solubility and binding to ATP pockets in kinases .
  • 3-Methoxyphenyl vs. 4-Acetylphenyl : Methoxy’s electron-donating nature may enhance metabolic stability compared to acetyl’s susceptibility to hydrolysis .
  • Furan-2-yl : Common in both the target and CAS 1021078-54-5; enhances aromatic interactions in hydrophobic binding pockets.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves multi-step protocols, such as coupling morpholine-substituted intermediates with furan-containing precursors under mild conditions. Key steps include:

  • Nucleophilic substitution for morpholine incorporation (60–80°C, DMF, 12–24 hrs) .
  • Cyclocondensation using thiourea derivatives to form the thiazolo[4,5-d]pyridazinone core .
  • Acetylation of the final intermediate with 3-methoxyphenylamine (room temperature, dichloromethane) .

Q. What spectroscopic techniques are critical for structural characterization?

Methodological Answer: A combination of 1D/2D NMR , FT-IR , and X-ray crystallography is essential:

  • ¹H/¹³C NMR : Assign signals for the morpholine ring (δ 3.6–3.8 ppm) and furan protons (δ 6.4–7.2 ppm) .
  • HSQC/HMBC : Confirm connectivity between the thiazolo-pyridazinone core and acetamide side chain .
  • X-ray crystallography : Resolve stereochemical ambiguities (e.g., planarity of the fused heterocycle) .

Q. How can in vitro bioactivity assays be designed to evaluate this compound?

Methodological Answer:

  • Enzyme inhibition assays : Use fluorogenic substrates (e.g., kinase targets) with IC₅₀ determination via dose-response curves .
  • Cell viability assays : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT protocols (48–72 hrs incubation) .
  • Binding affinity studies : Perform SPR or ITC to quantify interactions with receptors (e.g., GPCRs) .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?

Methodological Answer:

  • Variable Temperature (VT) NMR : Identify dynamic processes (e.g., ring puckering in morpholine) causing signal splitting .
  • Computational DFT modeling : Compare calculated vs. experimental chemical shifts (B3LYP/6-311+G(d,p) basis set) .
  • Isotopic labeling : Use ¹⁵N-labeled analogs to resolve overlapping peaks in HMBC spectra .

Q. What strategies improve pharmacokinetic profiles (e.g., solubility, metabolic stability)?

Methodological Answer:

  • Prodrug modification : Introduce phosphate esters at the acetamide group to enhance aqueous solubility .
  • CYP450 inhibition assays : Identify metabolic hotspots (e.g., furan oxidation) using liver microsomes + LC-MS .
  • LogP optimization : Replace morpholine with piperazine to reduce hydrophilicity (calculated LogP from 1.8 to 2.4) .

Q. How does substituent variation (e.g., furan vs. thiophene) affect bioactivity?

Methodological Answer:

  • SAR studies : Synthesize analogs with thiophene (replacing furan) and test in kinase inhibition assays.
    • Furan: IC₅₀ = 0.8 μM (kinase X)
    • Thiophene: IC₅₀ = 3.2 μM (kinase X) .
  • Molecular docking : Identify π-π stacking interactions between furan and kinase hinge regions (AutoDock Vina) .

Q. How can discrepancies in reported bioactivity data be analyzed?

Methodological Answer:

  • Meta-analysis : Compare IC₅₀ values across studies using standardized protocols (e.g., ATP concentration in kinase assays) .
  • Assay interference checks : Test for false positives via counterscreens (e.g., fluorescence quenching in HTS) .
  • Batch-to-batch purity : Verify compound integrity via HPLC (>98% purity) before bioassays .

Q. What computational tools predict binding modes to novel targets?

Methodological Answer:

  • Homology modeling : Build 3D structures of unexplored targets (e.g., PARP isoforms) using SWISS-MODEL .
  • MD simulations : Assess binding stability (50 ns trajectories, AMBER force field) .
  • Free energy perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., morpholine → thiomorpholine) .

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